Mosapride citrate is a substituted benzamide classified as a gastroprokinetic agent. [] It is primarily recognized for its role in stimulating gastrointestinal motility. [] Mosapride acts as a selective and potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist, enhancing gastrointestinal motility by stimulating these receptors. [, , ] It is often studied in the context of gastrointestinal disorders and is considered a potential alternative to other prokinetic agents. [, ]
Mosapride citrate, the most commonly used form, is synthesized from 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholine-2-yl)methyl)benzamide. It belongs to the class of benzamide derivatives and is classified as a prokinetic agent. Its mechanism of action involves modulation of neurotransmitter activity in the gastrointestinal tract, which promotes motility.
The synthesis of mosapride involves multiple steps with different methods documented in various patents.
Mosapride has a complex molecular structure characterized by its benzamide core. The molecular formula is , and its structure can be described as follows:
Mosapride undergoes various chemical reactions during its synthesis:
These reactions are carefully controlled to optimize yield and purity while minimizing by-products.
Mosapride acts primarily as a selective agonist for the 5-HT_4 serotonin receptor.
Mosapride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 165–168 °C |
Solubility | Soluble in ethanol; slightly soluble in water |
pH Stability | Stable between pH 5–7 |
Mosapride is widely used in clinical settings for:
Mosapride citrate (C₂₁H₂₅ClFN₃O₃), a benzamide derivative, emerged in the late 1990s as a successor to earlier prokinetic agents like cisapride. Its development aimed to address cisapride's cardiotoxicity linked to human Ether-à-go-go-Related Gene (hERG) channel inhibition. Unlike cisapride, mosapride demonstrated negligible affinity for hERG potassium channels in preclinical studies, significantly reducing arrhythmogenic risk [1] [3]. Approved in Japan in 1998 for human use (brand name Gasmotin) and later for veterinary applications (2009), it filled a critical therapeutic gap after cisapride's market withdrawal [1] [6] [8].
Pharmacologically, mosapride is classified as a selective serotonin 5-HT₄ receptor agonist. Its primary active metabolite, des-p-fluorobenzyl mosapride (M1), additionally acts as a 5-HT₃ receptor antagonist, enhancing its prokinetic profile without interacting significantly with dopamine D₂ receptors, histamine H₁, or adrenergic receptors [1] [3] [5]. This dual activity accelerates motility throughout the gastrointestinal (GI) tract—stomach, small intestine, and colon—while avoiding extrapyramidal side effects associated with metoclopramide [1] [8].
Table 1: Pharmacological Profile of Mosapride Compared to Key Prokinetic Agents
Agent | 5-HT₄ Agonism | 5-HT₃ Antagonism | D₂ Activity | hERG Inhibition |
---|---|---|---|---|
Mosapride | High selectivity | Yes (via M1 metabolite) | No | Negligible |
Cisapride | Moderate | No | No | High |
Metoclopramide | Weak | Yes | Yes | Low |
Domperidone | No | No | Yes | Moderate |
Data synthesized from [1] [3] [5].
Mosapride addresses impaired GI motility by targeting enteric neural pathways. It binds to 5-HT₄ receptors on cholinergic neurons in the myenteric plexus, triggering acetylcholine release. This stimulates smooth muscle contraction and coordinates peristalsis, accelerating gastric emptying and colonic transit [1] [3] [7]. Crucially, its effects extend beyond propulsion:
Therapeutic Applications Supported by Clinical Evidence:
Table 2: Key Clinical Outcomes of Mosapride in Gastrointestinal Motility Disorders
Condition | Study Design | Key Outcome | Reference |
---|---|---|---|
Diabetic Gastroparesis | Meta-analysis | Improved gastric emptying vs. placebo; equal to domperidone | [7] |
PPI-Induced Delay | RCT (Pantoprazole + Mosapride) | Normalized T₁/₂; prevented gastrin rise | [9] |
Postoperative Ileus | RCT (Colorectal surgery) | 48% reduction in bowel sound recovery time | [4] |
Mechanistic Advantages Over Predecessors:
Appendix: Compound Data Table
Property | Value |
---|---|
IUPAC Name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
CAS Registry Number | 112885-41-3 |
Molecular Formula | C₂₁H₂₅ClFN₃O₃ |
Molecular Weight | 421.90 g/mol |
Pharmacological Class | Selective 5-HT₄ agonist / 5-HT₃ antagonist |
Primary Indications | Functional dyspepsia, gastroparesis, postoperative ileus |
Key Metabolite | Des-p-fluorobenzyl mosapride (M1) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: